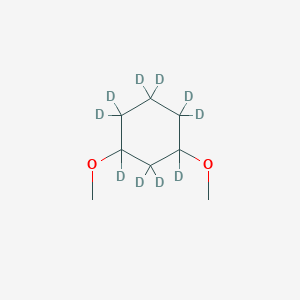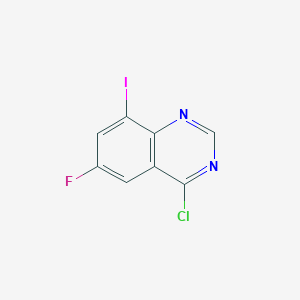
4-Chloro-6-fluoro-8-iodoquinazoline
Overview
Description
4-Chloro-6-fluoro-8-iodoquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds, such as 4-anilinoquinazolines, have been widely investigated as antitumor agents because they can inhibit some receptor tyrosine kinases (rtks) expressed by malignant tumors .
Mode of Action
It is known that the chlorine atom in its structure can be attacked by nucleophiles such as organic amines and alcohol compounds to produce dechlorinated functional group products . Additionally, the iodine unit can easily undergo coupling reactions and corresponding substitution reactions for application transformation .
Biochemical Pathways
Related compounds like 4-anilinoquinazolines may act as vascular disrupting agents and tubulin polymerization inhibitors, contributing to apoptosis .
Result of Action
Related compounds have shown promising antiproliferative properties against tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-8-iodoquinazoline typically involves the halogenation of quinazoline derivatives. One common method is the metalation of 4-chloroquinazoline followed by in situ trapping with iodine to yield 4-chloro-8-iodoquinazoline.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluoro-8-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride for fluorination.
Cross-Coupling: Palladium or nickel catalysts, along with organoboron or organozinc reagents, are commonly used.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-6-fluoro-8-iodoquinazoline has significant applications in scientific research, particularly in:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer agents and kinase inhibitors.
Biological Studies: Its derivatives are used to study the inhibition of receptor tyrosine kinases, which are involved in cancer cell proliferation.
Chemical Biology: It is used in the development of molecular probes for studying biological pathways and interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and agrochemicals.
Comparison with Similar Compounds
- 4-Chloroquinazoline
- 6-Fluoroquinazoline
- 8-Iodoquinazoline
Comparison: 4-Chloro-6-fluoro-8-iodoquinazoline is unique due to the presence of three different halogen atoms, which enhances its reactivity and potential for diverse chemical modifications. Compared to its mono- or di-halogenated counterparts, this compound offers greater versatility in synthetic applications and biological studies .
Properties
IUPAC Name |
4-chloro-6-fluoro-8-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFIN2/c9-8-5-1-4(10)2-6(11)7(5)12-3-13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBPUVLKNDKCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


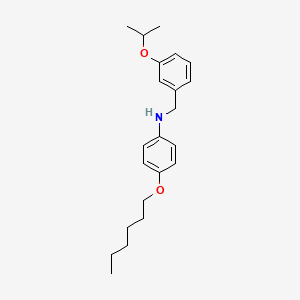


![Pentanoic-1-14C acid, 5-[[4-[3-(aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]-](/img/structure/B1460094.png)
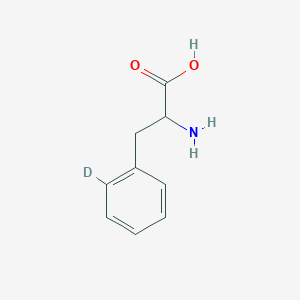
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1460096.png)
![2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1460097.png)
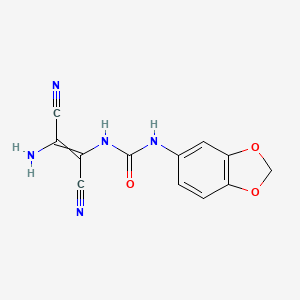
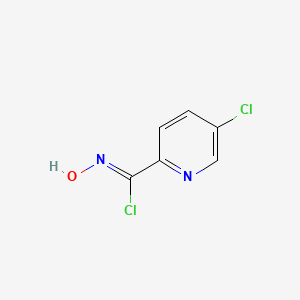
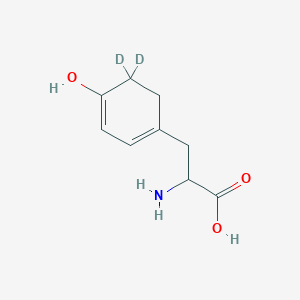
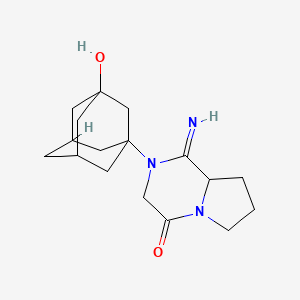
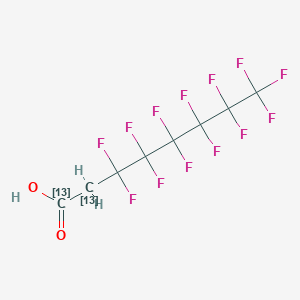
![Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B1460103.png)
